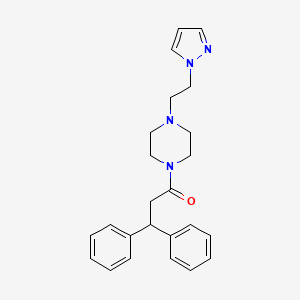

![molecular formula C27H26ClN3O B2883944 1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine CAS No. 339019-78-2](/img/structure/B2883944.png)

1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-benzhydryl piperazine derivatives has been reported in various studies . For instance, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

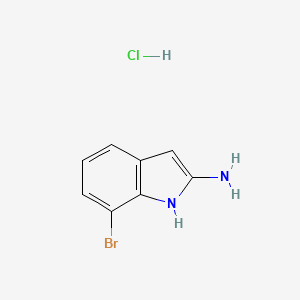

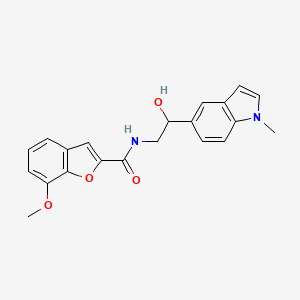

The molecular structure of “1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine” includes a piperazine ring attached to a benzhydryl group and an isoxazole ring. The exact structure can be confirmed through spectroscopic analysis and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C27H26ClN3O) and molecular weight (443.98). More specific properties such as melting point, boiling point, and solubility can be determined through experimental procedures .Scientific Research Applications

BCPIP has been studied extensively for its potential use in a variety of scientific and medical applications. BCPIP has been found to have anti-inflammatory, anti-cancer, and antifungal properties, and has been studied for its potential to be used as an insecticide. BCPIP has also been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, HIV, and malaria. BCPIP has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the development of novel drugs.

Mechanism of Action

Target of Action

It is known that similar compounds have been used as histone deacetylase (hdac) inhibitors .

Mode of Action

It is known that hdac inhibitors work by blocking the action of hdac, leading to an accumulation of acetylated histones, which can affect gene expression .

Biochemical Pathways

Hdac inhibitors are known to affect gene expression, which can have downstream effects on various cellular processes .

Result of Action

Hdac inhibitors are known to have anti-cancer activity, and 1-benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine has been studied for its potential anti-metastatic effects in breast cancer .

Action Environment

Advantages and Limitations for Lab Experiments

BCPIP has several advantages and limitations for use in lab experiments. One of the main advantages of BCPIP is its high yield in the synthesis process, which allows for the use of large quantities of the compound in experiments. Additionally, BCPIP is relatively non-toxic and has a low environmental impact, making it a safe and effective compound for use in laboratory experiments. However, BCPIP is also limited in its applications, as it has only been studied for its potential use in a limited number of scientific and medical applications.

Future Directions

The potential applications of BCPIP are vast and varied. BCPIP has been studied for its potential to be used as an insecticide, as well as for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, HIV, and malaria. BCPIP has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the development of novel drugs. Additionally, BCPIP has been studied for its potential to be used as a diagnostic agent, as well as for its potential to be used in the development of vaccines. Finally, BCPIP has been studied for its potential to be used in the development of new materials, such as biodegradable plastics.

Synthesis Methods

BCPIP has been synthesized in a variety of ways. One of the most common methods is the reaction of 1-chloro-4-methoxybenzene and isoxazole-3-carboxaldehyde in an alkaline medium. This reaction yields BCPIP in a high yield of up to 92%. Other synthesis methods have also been developed, such as the reaction of benzhydryl chloride and 4-chloro-3-isoxazolecarboxaldehyde in the presence of a base.

Safety and Hazards

Safety precautions should be taken while handling this compound. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name |

3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(2-chlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O/c28-25-14-8-7-13-24(25)26-19-23(29-32-26)20-30-15-17-31(18-16-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIXLSQKORVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)

![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)

![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)